4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

Catalog No.
S6630626
CAS No.
1451391-63-1
M.F
C14H20BBrFNO2
M. Wt
344.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorophenylboronic acid N-butyldiethano...

CAS Number

1451391-63-1

Product Name

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Molecular Formula

C14H20BBrFNO2

Molecular Weight

344.03 g/mol

InChI

InChI=1S/C14H20BBrFNO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3

InChI Key

HVYLUBDCXFHYEM-UHFFFAOYSA-N

SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula C14H20BBrFNO2C_{14}H_{20}BBrFNO_{2} and a molecular weight of 344.03 g/mol. It is classified under the category of boronic acid derivatives, specifically as an ester. The compound is characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a phenyl group, and it features an N-butyldiethanolamine moiety. This compound is notable for its high purity level, typically around 98% .

  • As a Lewis acid: The boron atom can reversibly bind to electron donors (Lewis bases) to form complexes. This property could be useful for various applications, such as catalysis or sensing.
  • As a building block in organic synthesis: The molecule's functional groups could be used to create more complex organic molecules with desired properties.
  • As a potential probe molecule: The combination of the bromo and fluoro substituents might allow the molecule to interact with specific biological targets for diagnostic or therapeutic purposes (further research is needed).
Involving 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester include:

  • Suzuki-Miyaura Coupling Reactions: This compound can participate in cross-coupling reactions, particularly with aryl halides, to form biaryl compounds. The presence of the boronic acid functionality allows for the formation of carbon-carbon bonds in the presence of palladium catalysts .
  • Esterification Reactions: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding boronic acid and N-butyldiethanolamine .

The synthesis of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester typically involves several steps:

  • Preparation of Boronic Acid: The initial step may involve the synthesis of 4-bromo-2-fluorophenylboronic acid through reactions involving phenylboronic acids and halogenated phenols.
  • Esterification: The final product is synthesized by reacting the boronic acid with N-butyldiethanolamine under acidic conditions, facilitating the formation of the ester bond .

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester has potential applications in various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in creating functional materials due to its unique electronic properties.
  • Bioconjugation: Its reactivity allows for potential applications in bioconjugation processes in biochemical research.

Interaction studies involving 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester focus on its reactivity with various biological molecules. These studies can include:

  • Binding Affinity Assessments: Investigating how well this compound binds to specific enzymes or receptors.
  • Inhibition Studies: Evaluating its potential as an inhibitor against specific biological targets, which is common for boronic acids due to their ability to form reversible covalent bonds with diols .

Several compounds share structural similarities with 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
4-Bromo-2-fluorophenylboronic Acid Pinacol Ester551-08-6Contains a pinacol ester instead of an amine group.
3-Chloro-4-hydroxyphenylboronic Acid Pinacol Ester629658-06-6Hydroxy group instead of fluorine; different reactivity.
4-Amino-3-fluorophenylboronic Acid Pinacol Ester819058-34-9Amino group alters biological activity significantly.
2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1326316-85-1Features a dioxaborolane structure; different sterics.

The uniqueness of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester lies in its combination of both bromine and fluorine substituents along with the N-butyldiethanolamine moiety, which may confer distinctive properties not found in other similar compounds. This combination could lead to unique reactivity profiles and biological interactions that warrant further investigation.

Hydrogen Bond Acceptor Count

4

Exact Mass

343.07545 g/mol

Monoisotopic Mass

343.07545 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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